molecular formula C6H9N5OS B6292285 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% CAS No. 131490-67-0

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%

Cat. No. B6292285
CAS RN: 131490-67-0
M. Wt: 199.24 g/mol
InChI Key: QTKYYXIZORIEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% (MTICA-95) is an organic molecule used in a variety of laboratory experiments, such as in the synthesis of other molecules and as a catalyst for chemical reactions. It is a white, odorless, crystalline solid with a melting point of about 120 °C. MTICA-95 is a derivative of the naturally occurring amino acid histidine and is used in many scientific applications due to its unique structure and properties.

Scientific Research Applications

1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is widely used in scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of other molecules and as a reagent in a variety of laboratory experiments. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of complex organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in laboratory experiments include its ability to catalyze the formation of new bonds between molecules, its stability and resistance to hydrolysis, and its ability to increase the activity of certain enzymes. The main limitation of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is its cost, as it is relatively expensive compared to other reagents.

Future Directions

The future directions for 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of complex organic compounds. Additionally, researchers are exploring the possibility of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Furthermore, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the synthesis of materials for use in nanotechnology. Finally, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the development of new catalysts for chemical reactions.

properties

IUPAC Name

5-(carbamothioylamino)-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKYYXIZORIEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1NC(=S)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-(N'-benzoylthiocarbamoyl)amino-1-methyl-1H-imidazole-4-carboxamide (12.1 g, 40 mM) was added to a mixture of acetone and methanol (1:1) (200 ml). Potassium carbonate 2.8 g, 20 mM) dissolved in water (12 ml) was added. The reaction mixture was refluxed under N2 for 6 hours whereafter acetic acid (2.9 g, 48 mM) was added. After stirring in an ice bath the product was filtered off, washed and dried. Hereby was isolated 7.7 g (96%) of the title compound as a white powder, mp. 270°-274° C. (dec.) (the conversion begins at about 220° C.).
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2.8 g
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12 mL
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2.9 g
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Yield
96%

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